Galnac-4S, NA

Overview

Description

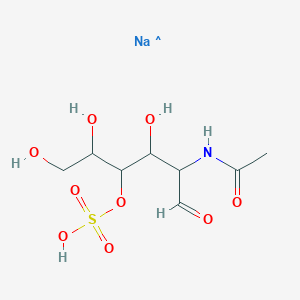

GalNAc-4S (N-acetylgalactosamine-4-sulfate) is a sulfated monosaccharide critical to the structural and functional diversity of glycosaminoglycans (GAGs), particularly chondroitin sulfate (CS) and dermatan sulfate (DS). This compound features a sulfate group at the C4 position of the GalNAc residue, which influences its biochemical interactions, such as binding to proteins like FIBCD1, a human immune lectin . Enzymatic sulfation at this position is mediated by sulfotransferases like GalNAc4S-6ST, which also introduces additional sulfates (e.g., at C6) in specific contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Acetyl-D-galactosamine 4-sulfate involves the sulfation of N-acetyl-D-galactosamine. This can be achieved through chemical synthesis, where N-acetyl-D-galactosamine is treated with sulfur trioxide-pyridine complex in an appropriate solvent such as dimethylformamide. The reaction is typically carried out at low temperatures to prevent degradation of the product .

Industrial Production Methods

In industrial settings, the production of N-Acetyl-D-galactosamine 4-sulfate can be scaled up using similar chemical synthesis methods. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Sulfation Position Analysis

GalNAc-4S is characterized by a sulfate group at the C4 position of the N-acetylgalactosamine (GalNAc) residue. Key analytical methods for verifying sulfation include:

-

Chip-based nanoelectrospray ionization (nanoESI) : Enables precise infusion and ionization in negative ion mode

-

Multistage CID-MSⁿ fragmentation : Generates diagnostic ions (e.g., m/z 369.00 for 1,4A₂⁻ cleavage in 4-O-sulfated GalNAc)

-

Comparative fragmentation patterns :

Feature 4-O-Sulfate (GalNAc-4S) 6-O-Sulfate (GalNAc-6S) Dominant MS² ions m/z 139.00 ([2,4A₂-B₁]⁻), 380.00 (dehydrated 1,3X₁⁻) m/z 138.95 ([2,5A₂-B₁]⁻), 369.00 (1,4A₂⁻) Diagnostic MS³ ions m/z 399.00 (1,3X₁⁻) m/z 390.00 (1,5X₁⁻)

Enzymatic Sulfotransferase Reactions

GalNAc-4S biosynthesis involves two specialized sulfotransferases:

GalNAc-4-ST1

-

Function : Transfers sulfate to terminal β1,4-linked GalNAc residues

-

Substrates : Glycoproteins including lutropin, thyrotropin, and carbonic anhydrase-VI

-

Expression : Predominantly in pituitary glands, with tissue-specific activity levels (e.g., 5.2 pmol/min/mg in pituitary vs. 0.8 pmol/min/mg in kidney)

GalNAc-4-ST2

-

Temperature sensitivity : Retains 85% activity after 30 min at 37°C vs. 15% for GalNAc-4-ST1

-

Biological role : Modulates circulatory half-life of hormones; ablation in mice increases LH levels by 3.5-fold

Acetylation/Deacetylation

-

Protected intermediates : Tri-O-acetyl derivatives (e.g., 2-Acetamido-3,4,6-tri-O-acetyl-GalNAc) enable regioselective reactions

-

Deprotection : Achieved via sodium methoxide (0.1 M in MeOH, pH 9, 23°C for 3 hr)

Glycosylation

-

Conjugation : Methacrylamide derivatives synthesized using TMSOTf catalysis (e.g., 0.3 equiv, CH₂Cl₂, 23°C)

-

Yield optimization : 72% for GalNAc-ethylmethacrylamide conjugates after silica gel chromatography

Functional Consequences of Sulfation

-

Hormone regulation : Sulfated GalNAc-4S on LH reduces circulatory half-life from 120 min (unsulfated) to 45 min

-

Enzymatic cross-talk : Squid GalNAc4S-6ST further sulfates GalNAc-4S at C6 to form E–D hybrid structures (e.g., GlcA-GalNAc(4,6-SO₄)-GlcA(2SO₄)-GalNAc(6SO₄))

-

Thermal stability : Sulfated derivatives show enhanced resistance to enzymatic degradation up to 50°C

Analytical Challenges

Scientific Research Applications

Targeted Drug Delivery

GalNAc-4S has emerged as a crucial component in the development of targeted drug delivery systems, especially for liver-targeted therapies. By conjugating GalNAc to oligonucleotides such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and anti-miRs, researchers have significantly enhanced the efficacy of these therapeutics.

- Mechanism of Action : GalNAc binds with high affinity to the asialoglycoprotein receptor (ASGPR) on hepatocytes, facilitating the uptake of the conjugated drugs. Studies have shown that tri-antennary GalNAc ligands can enhance the potency of ASOs by 10 to 60 times compared to non-targeted counterparts .

- Clinical Relevance : This targeted approach has led to promising results in clinical trials, with several GalNAc-decorated oligonucleotide drugs advancing through various stages of development .

Cancer Research

GalNAc-4S is also pivotal in cancer research, particularly concerning its role in tumor progression and metastasis.

- Astrocytic Tumors : Elevated levels of GalNAc4S-6ST (the enzyme responsible for synthesizing GalNAc-4S) have been associated with poor prognosis in patients with astrocytic tumors. High expression of this enzyme correlates with increased tumor cell motility and invasion capabilities .

- Pulmonary Metastasis : Research indicates that the expression of GalNAc4S-6ST in certain cancer cell lines enhances their invasive properties, contributing to pulmonary metastasis. In experiments where this gene was silenced, a significant reduction in metastasis was observed .

Reproductive Biology

GalNAc-4S plays a critical role in reproductive health by influencing the structure and function of glycoproteins involved in hormonal regulation.

- Hormonal Regulation : Studies on mice lacking the GalNAc-4 sulfotransferase (GalNAc-4-ST1) revealed that these animals had altered reproductive hormone levels, leading to increased fecundity and accelerated maturation of reproductive organs. This suggests that modifications to glycosylation patterns can significantly impact reproductive physiology .

Data Table: Summary of Applications

Case Studies

- Liver-targeted Oligonucleotide Therapies :

- Impact on Tumor Metastasis :

Mechanism of Action

N-Acetyl-D-galactosamine 4-sulfate exerts its effects by interacting with specific enzymes and receptors. It is recognized by sulfatases, which hydrolyze the sulfate group, leading to various downstream effects. In the context of drug delivery, it targets the asialoglycoprotein receptor on hepatocytes, facilitating the uptake of conjugated therapeutic agents into the liver .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

GalNAc-4S vs. GalNAc-6S

- Structural Differences: GalNAc-6S (sulfated at C6) contrasts with GalNAc-4S in sulfate positioning.

- Biological Roles :

GalNAc-4S vs. GlcA (Glucuronic Acid)

- Binding Properties : Molecular dynamics simulations reveal that GalNAc-4S adsorbs more strongly to hydroxyapatite surfaces than GlcA due to hydrogen bonding between its sulfate group and phosphate ions. Despite having fewer hydroxyl groups, GalNAc-4S forms transient but stabilizing interactions .

GalNAc-4S vs. ΔDi-4S (Chondroitin Disaccharide Δdi-4S Sodium Salt)

- Composition : ΔDi-4S (α-ΔUA-[1→3]-GalNAc-4S) contains GalNAc-4S linked to ΔUA (Δ4,5-unsaturated uronic acid), serving as a key degradation product for CS analysis .

- Applications: Unlike monomeric GalNAc-4S, ΔDi-4S is used as a substrate for enzymatic assays (e.g., chondroitinase digestion) and as a reference standard in chromatography .

Functional Implications of Sulfation Patterns

Research Challenges and Contradictions

- Enzyme Specificity: While GalNAc4S-6ST is implicated in synthesizing GalNAc(4,6-SO4), residual sulfation in knockout mice suggests alternative pathways .

- Binding Mechanisms : Although GalNAc-4S exhibits stronger adsorption to hydroxyapatite than GlcA, the exact role of sulfate vs. hydroxyl groups in hydrogen bonding remains debated .

Biological Activity

N-acetylgalactosamine 4-sulfate (GalNAc-4S, NA) is a sulfated derivative of N-acetylgalactosamine that plays a significant role in various biological processes, particularly in glycosaminoglycan (GAG) metabolism. This article explores the biological activity of this compound, including its enzymatic functions, interactions with receptors, and implications in therapeutic applications.

Overview of this compound

GalNAc-4S is primarily found as a component of chondroitin sulfate (CS) and dermatan sulfate (DS), which are important GAGs involved in cellular signaling, tissue hydration, and structural integrity of extracellular matrices. The sulfation pattern of these GAGs is crucial for their biological functions, influencing interactions with proteins and cell surface receptors.

Enzymatic Activity

The key enzyme responsible for the sulfation of GalNAc residues is GalNAc4S-6ST. This enzyme catalyzes the transfer of sulfate groups to the non-reducing terminal and internal GalNAc residues in CS and DS. Studies have shown that the absence of this enzyme leads to significant alterations in the composition and biological activity of these GAGs:

- Transgenic Studies : Mice deficient in GalNAc4S-6ST exhibited a complete loss of GalNAc(4,6-SO₄) residues in their CS and DS. This deficiency resulted in reduced protease activities in bone marrow-derived mast cells (BMMCs), indicating that these sulfated residues play a role in maintaining protease activity within these cells .

Biological Functions

GalNAc-4S is implicated in various biological processes:

- Immunological Functions : Chondroitin sulfate E (CS-E), which contains GalNAc(4,6-SO₄) residues, has been linked to the regulation of immune responses, particularly in mucosal mast cells. These sulfated GAGs are involved in binding chemokines and growth factors, influencing cell migration and activation .

- Neurite Outgrowth : The presence of GalNAc(4,6-SO₄) residues has been associated with neurite outgrowth and neuronal precursor migration during cortical development. This suggests a potential role for GalNAc-4S in neurodevelopmental processes .

Therapeutic Applications

GalNAc conjugation has emerged as a powerful strategy for enhancing the delivery of therapeutic oligonucleotides to liver cells via the asialoglycoprotein receptor (ASGPR). The high affinity of GalNAc for ASGPR allows for targeted delivery of nucleic acid therapeutics:

- RNA Interference (RNAi) : GalNAc-decorated small interfering RNAs (siRNAs) have shown promising results in preclinical studies for liver-targeted therapies. These conjugates facilitate efficient gene silencing by enhancing cellular uptake and stability against nuclease degradation .

- Gene Therapy : The use of GalNAc in gene therapy platforms has demonstrated improved pharmacokinetic profiles and therapeutic efficacy. For example, studies indicate that GalNAc-conjugated oligonucleotides can achieve high levels of gene expression in hepatocytes, making them suitable for treating liver diseases .

Table 1: Summary of Key Studies on GalNAc-4S Activity

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Galnac-4S, NA?

- Answer : Synthesis typically involves stepwise chemical conjugation of GalNAc (N-acetylgalactosamine) with sulfate groups, optimized via pH-controlled reactions (e.g., 4S sulfation at specific hydroxyl positions). Characterization requires HPLC for purity validation, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight verification . For novel derivatives, elemental analysis and X-ray crystallography may supplement identity confirmation.

Q. How can researchers ensure the stability of this compound under physiological conditions?

- Answer : Stability assays should include:

- Temperature/pH profiling : Incubate samples at 37°C in buffers mimicking physiological pH (e.g., phosphate-buffered saline).

- Enzymatic degradation tests : Use glycosidases (e.g., neuraminidase) to assess susceptibility.

- Analytical monitoring : Track degradation via HPLC or LC-MS at timed intervals. Data should be statistically validated using ANOVA for reproducibility .

Q. What are the critical parameters for optimizing this compound solubility in aqueous solutions?

- Answer : Key factors include:

- Solvent selection : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by aqueous dilution.

- Surfactant use : Polysorbate-80 or PEG derivatives can enhance solubility.

- pH adjustment : Ionizable groups in Galnac-4S may require buffering near their pKa.

Tabulate results using a design-of-experiments (DoE) approach to identify interactions between variables .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor-binding affinity be resolved?

- Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., SPR vs. ITC for binding kinetics).

- Batch heterogeneity : Ensure consistent sulfation levels via QC checks (e.g., ion chromatography).

- Statistical rigor : Apply multivariate regression to isolate confounding variables (e.g., buffer ionic strength) . Replicate studies across independent labs to confirm findings.

Q. What computational models are effective for predicting this compound’s interaction with hepatic receptors?

- Answer : Use molecular dynamics (MD) simulations to map binding to ASGPR (asialoglycoprotein receptor). Key steps:

- Docking studies : AutoDock Vina or Schrödinger Suite for initial ligand-receptor poses.

- Free energy calculations : MM-GBSA to quantify binding affinities.

- Validation : Cross-reference with in vitro uptake assays in HepG2 cells. Address discrepancies by refining force field parameters .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics without confounding variables?

- Answer :

- Animal models : Use knockout rodents (e.g., ASGPR-deficient) to isolate target-mediated clearance.

- Dosing regimen : Employ staggered administrations to assess saturation kinetics.

- Bioanalytics : LC-MS/MS for plasma/tissue quantification, normalized to endogenous metabolites.

- Ethical controls : Follow ARRIVE guidelines for sample size justification and humane endpoints .

Q. What strategies mitigate bias in literature reviews on this compound’s therapeutic applications?

- Answer :

- Search syntax : Use Google Scholar with

intitle:"Galnac-4S" AND ("drug delivery" OR "targeting")to filter relevance . - Inclusion criteria : Prioritize peer-reviewed studies with raw data availability.

- Critical appraisal : Apply GRADE criteria to assess evidence quality, noting conflicts of interest or small sample sizes .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

- Answer :

- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- Outlier handling : Use Grubbs’ test or ROUT method (Q=1%).

- Software : GraphPad Prism or R packages (drc, nlme) for modeling. Report 95% confidence intervals and effect sizes .

Q. How can researchers enhance the reproducibility of this compound’s bioactivity assays?

- Answer :

- Protocol pre-registration : Share methods on platforms like Protocols.io .

- Reagent validation : Certify glycosyltransferases and sulfate donors via COA (Certificate of Analysis).

- Data transparency : Deposit raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .

Properties

InChI |

InChI=1S/C8H15NO9S.Na/c1-4(12)9-5(2-10)7(14)8(6(13)3-11)18-19(15,16)17;/h2,5-8,11,13-14H,3H2,1H3,(H,9,12)(H,15,16,17); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOPYORBHBTHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NNaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585069 | |

| Record name | PUBCHEM_16218938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157296-97-4 | |

| Record name | PUBCHEM_16218938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.